![molecular formula C11H8N4O2 B2905538 N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide CAS No. 2034474-22-9](/img/structure/B2905538.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their unique structural properties, which include a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings . This structural motif makes them highly versatile for various applications, including drug discovery and material science .
Mechanism of Action
Target of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) family . These compounds have been identified as strategic compounds for medicinal chemistry due to their significant impact . They have been found to have anticancer potential and enzymatic inhibitory activity . .
Mode of Action
It is known that pp derivatives have been found to inhibit certain enzymes . The inhibition of these enzymes can lead to changes in cellular processes, potentially leading to the observed anticancer effects .
Biochemical Pathways
Given the enzymatic inhibitory activity of pp derivatives , it can be inferred that the compound may affect pathways involving the inhibited enzymes. The downstream effects of this inhibition would depend on the specific roles of these enzymes in cellular processes.
Result of Action
Pp derivatives have been found to have anticancer potential , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide typically involves the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide has been studied for its potential in treating various diseases due to its ability to inhibit specific enzymes and receptors.
- Case Study : Research has demonstrated its efficacy as an inhibitor of certain kinases involved in cancer progression. In vitro studies showed that the compound effectively reduced cell proliferation in cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
- Data Table: Anti-inflammatory Activity
Study Reference | Model Used | IC50 (µM) | Observations |
---|---|---|---|
RAW 264.7 macrophages | 15 | Significant reduction in NO production | |
Carrageenan-induced paw edema | 20 | Reduced swelling compared to control |
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.
- Case Study : In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Activity
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is unique due to its specific structural features, which confer distinct photophysical properties and biological activities .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has been the focus of extensive research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Target Enzymes and Pathways
this compound acts primarily as an enzyme inhibitor. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various kinases and enzymes involved in critical biochemical pathways, particularly those associated with cancer progression and microbial resistance. For instance, it has been suggested that these compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .
Biochemical Pathways
The compound's inhibitory effects extend to pathways involved in tumorigenesis. By targeting specific kinases like DDR1 (discoidin domain receptor 1), this compound has demonstrated significant anticancer potential. In vitro studies indicate that it can suppress cancer cell invasion and adhesion while promoting apoptosis in cancer cells .
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits broad-spectrum anticancer activity. In a study involving various cancer cell lines, the compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 tested cell lines . This effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis.
Antitubercular Activity
Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their antitubercular properties. A related compound showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL . This highlights the potential for these compounds in treating resistant infections.
Case Studies
Study on Anticancer Efficacy
In one significant study, the compound was tested for its effects on RFX 393 cancerous cells. Results indicated that treatment led to an increase in G0–G1 phase cell populations to 84.36%, indicating effective cell cycle arrest . Furthermore, the reduction in S phase populations supports its role in inhibiting DNA synthesis.
Antituberculosis Research
Another study focused on a series of pyrazolo[1,5-a]pyridine derivatives similar to this compound. These derivatives demonstrated low cytotoxicity and significant efficacy against Mtb within macrophages . The mechanism was distinct from traditional antibiotics, suggesting a novel approach to tackling tuberculosis.
Comparative Analysis
Compound Name | Biological Activity | IC50 Values (nM) | MIC Values (μg/mL) |
---|---|---|---|
This compound | Anticancer | 6.8 (DDR1) | - |
Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibitor | - | - |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Antitubercular | - | <0.002 |
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-11(8-2-4-17-7-8)14-9-5-12-10-1-3-13-15(10)6-9/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXXTQFPACQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.